
(2S,3S)-2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrazolyl moiety, and a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Construction of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor, often through an intramolecular nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
(2S,3S)-2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
(2S,3S)-2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2S,3S)-2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2S,3S)-2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
(2S,3S)-2-(1-(4-Methylphenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid: Similar structure with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of (2S,3S)-2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability, reactivity, and biological activity compared to similar compounds with different substituents.
特性
分子式 |
C14H13FN2O3 |
|---|---|
分子量 |
276.26 g/mol |
IUPAC名 |
(2S,3S)-2-[2-(4-fluorophenyl)pyrazol-3-yl]oxolane-3-carboxylic acid |
InChI |
InChI=1S/C14H13FN2O3/c15-9-1-3-10(4-2-9)17-12(5-7-16-17)13-11(14(18)19)6-8-20-13/h1-5,7,11,13H,6,8H2,(H,18,19)/t11-,13-/m0/s1 |
InChIキー |
PTBSLZXOEYOSSN-AAEUAGOBSA-N |
異性体SMILES |
C1CO[C@@H]([C@H]1C(=O)O)C2=CC=NN2C3=CC=C(C=C3)F |
正規SMILES |
C1COC(C1C(=O)O)C2=CC=NN2C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


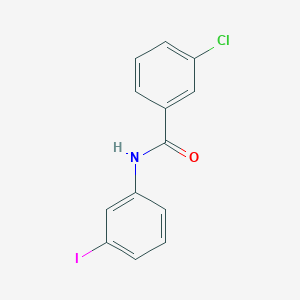
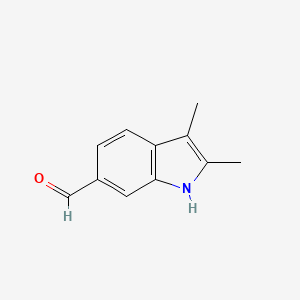
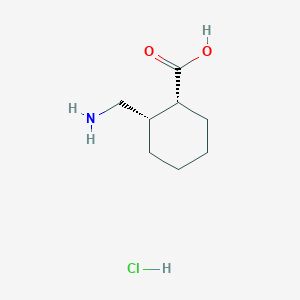

![Thieno[2,3-c]pyridin-4-amine](/img/structure/B13347275.png)

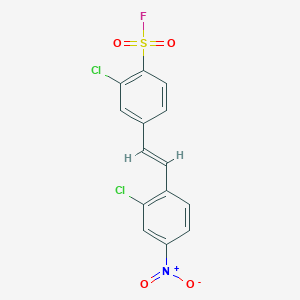
![(9S,11R)-9,11-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-1-one](/img/structure/B13347291.png)
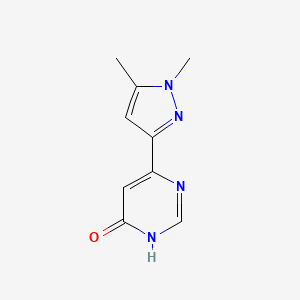
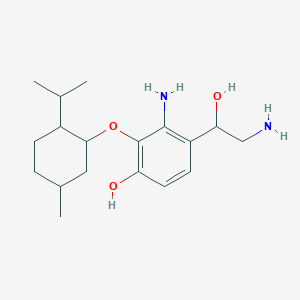
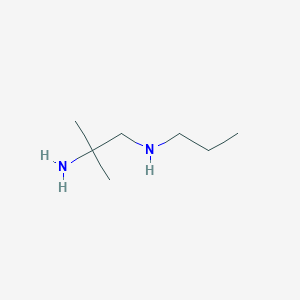
![Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride](/img/structure/B13347340.png)
![Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride](/img/structure/B13347347.png)

